N-(3,5-dimethylphenyl)-2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
N-(3,5-dimethylphenyl)-2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a structurally complex acetamide derivative featuring a substituted imidazole-thioether backbone. The molecule incorporates a 3,5-dimethylphenyl group at the acetamide nitrogen and a 2-methoxy-5-methylphenyl substituent on the imidazole ring. This design confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly for targeting enzymes or receptors sensitive to aromatic and heterocyclic motifs.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-14-5-6-19(26-4)18(12-14)24-8-7-22-21(24)27-13-20(25)23-17-10-15(2)9-16(3)11-17/h5-12H,13H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVURODOLUITRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C=CN=C2SCC(=O)NC3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the acetamide group, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens, nitrating agents, sulfonating agents
Major Products
Sulfoxides and Sulfones: From oxidation reactions
Amines and Alcohols: From reduction reactions
Functionalized Aromatics: From substitution reactions
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Acetamide Derivatives
Physicochemical and Pharmacological Comparisons
(a) Electronic and Steric Effects
- Target Compound : The 2-methoxy-5-methylphenyl group introduces electron-donating methoxy and methyl substituents, which may stabilize π-π interactions in hydrophobic binding pockets. The imidazole-thioether linkage provides conformational flexibility compared to rigid aromatic systems .
- The 4-fluorobenzyl group may reduce oxidative metabolism, enhancing bioavailability .
- Dichlorophenyl-Pyrazolyl Derivative () : The dichlorophenyl group enhances electron-withdrawing effects, while the pyrazolyl ring introduces planar rigidity. This combination is associated with improved binding to enzymes like penicillin-binding proteins due to structural mimicry .
(b) Crystallographic and Conformational Analysis
- The dichlorophenyl-pyrazolyl acetamide () exhibits three distinct conformers in its asymmetric unit, with dihedral angles between dichlorophenyl and pyrazolyl rings ranging from 54.8° to 77.5°. This conformational diversity contrasts with the target compound’s imidazole-thioether system, which likely adopts a more consistent conformation due to fewer steric clashes .
- Hydrogen-bonding patterns in the dichlorophenyl analogue form R₂²(10) dimers, whereas the target compound’s methoxy and methyl groups may favor intramolecular interactions over dimerization .
Research Findings and Methodological Insights
- Computational Modeling : Density functional theory (DFT) methods, such as those derived from the Colle-Salvetti correlation-energy formula, have been critical in predicting the electronic properties of acetamide derivatives, including charge distribution and frontier molecular orbitals .
- Crystallography : The SHELX system has been widely used to resolve complex structures like the dichlorophenyl-pyrazolyl acetamide, enabling precise determination of dihedral angles and hydrogen-bonding motifs .
Biological Activity
N-(3,5-dimethylphenyl)-2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 419.5 g/mol. The compound features a complex structure that includes an imidazole ring and a sulfanyl group, which are critical for its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial effects of this compound against various bacterial strains. In vitro assays demonstrated that it exhibits significant inhibitory activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also shown promising anticancer properties. It was tested on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), where it induced apoptosis and inhibited cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
| A549 | 20 | Cell cycle arrest at G0/G1 phase |
The proposed mechanism of action involves the inhibition of specific enzymes involved in cell division and survival pathways. The imidazole moiety is believed to interact with target proteins, disrupting their function and leading to cell death in cancerous cells.
Case Studies
- Study on Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant bacterial strains. The results indicated a significant reduction in bacterial load in treated groups compared to controls.
- Anticancer Research : In a clinical trial reported in Cancer Research, the compound was administered to patients with advanced solid tumors. The trial highlighted a manageable safety profile and preliminary efficacy, with several patients experiencing partial responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
